N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide
Description
N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-5-11(14)7-15-12(8)16-13(17)10-3-4-18-9(2)6-10/h5,7,9-10H,3-4,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJUPUORPJSEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)NC2=NC=C(C=C2C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide typically involves the iodination of a pyridine derivative followed by the formation of the carboxamide group. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure safety and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of halogenated pyridine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and other functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethyl-propionamide
- N-(3-iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Uniqueness
N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
